9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime
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Overview
Description
9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime: This compound is derived from 9H-Fluoren-9-one, which is known for its bright fluorescent yellow appearance and its use in organic electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime typically involves the reaction of 9H-Fluoren-9-one with O-[(4-methylphenyl)sulfonyl]hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime derivative. Common reagents used in this synthesis include solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Medicine: In medicine, the compound is being explored for its potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target molecules, leading to inhibition or activation of specific pathways. The sulfonyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Comparison with Similar Compounds
9H-Fluoren-9-one: A precursor to the oxime derivative, known for its fluorescent properties.
Fluorenone oxime: Another oxime derivative with similar reactivity but different applications.
9-Fluorenone: A related compound used in organic electronic materials.
Uniqueness: 9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime stands out due to its unique combination of the fluorenone core and the sulfonyl oxime group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(fluoren-9-ylideneamino) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-14-10-12-15(13-11-14)25(22,23)24-21-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIDVBGYJPGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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